SMPT

Beschreibung

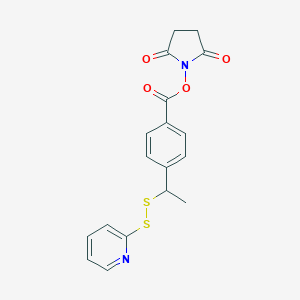

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSPIZSKQWTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920701 | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112241-19-7 | |

| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of SMPT: A Guide for Advanced Bioconjugation

For Immediate Release

A detailed technical examination of the heterobifunctional crosslinker, Succinimidyl 6-(4'-maleimidophenyl)hexanoate (SMPT), this guide serves as an essential resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of this compound's chemical characteristics, quantitative data, and detailed experimental protocols to facilitate its effective use in complex bioconjugation applications such as the development of antibody-drug conjugates (ADCs).

Core Chemical and Physical Characteristics

This compound is a non-cleavable, heterobifunctional crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. These groups are separated by a cyclohexyl-stabilized spacer arm, which imparts increased stability and reduces the rate of hydrolysis of the maleimide group, a common challenge with other crosslinkers. This design allows for a controlled, sequential two-step conjugation, making it a valuable tool for linking amine-containing molecules to sulfhydryl-containing molecules.

The NHS ester reacts with primary amines (found on the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond. The maleimide group reacts specifically with sulfhydryl (thiol) groups (present in cysteine residues) to create a stable thioether bond.

Quantitative Data Summary

The key physicochemical and reactive properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value |

| Full Chemical Name | Succinimidyl 6-(4'-maleimidophenyl)hexanoate |

| Molecular Weight | 426.45 g/mol |

| Spacer Arm Length | 11.6 Å |

| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester |

| Target for Group 1 | Primary Amines (-NH₂) |

| Optimal pH for Group 1 | 7.0 - 8.5 |

| Reactive Group 2 | Maleimide |

| Target for Group 2 | Sulfhydryls (-SH) |

| Optimal pH for Group 2 | 6.5 - 7.5 |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) |

Reaction Mechanism and Workflow

The utility of this compound lies in its ability to facilitate a two-step crosslinking reaction. This sequential process minimizes the formation of undesirable homodimers and allows for precise control over the conjugation process.

First, the more labile NHS ester is reacted with an amine-containing protein (e.g., an antibody). After this initial reaction, excess, unreacted this compound is removed. In the second step, the now maleimide-activated protein is introduced to a sulfhydryl-containing molecule (e.g., a therapeutic payload or a reporter molecule), forming the final, stable conjugate.

Reaction Chemistry Details

The specific chemical transformations at each reactive end of the this compound molecule are critical to understanding its function and potential limitations.

Key Experimental Considerations and Protocols

Success in using this compound hinges on careful attention to reaction conditions, particularly pH and the stability of the reactive groups.

Stability and Side Reactions

-

NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis, a competing reaction that increases with pH.[1] In aqueous solutions, the NHS ester will hydrolyze to an unreactive carboxyl group. Therefore, this compound should be dissolved in a dry, water-free organic solvent like DMSO or DMF immediately before use and added to the aqueous reaction buffer. Unused stock solutions should be discarded.[1]

-

Maleimide Stability: While more stable than the NHS ester, the maleimide group can also slowly hydrolyze at pH values above 7.5, losing its specificity for sulfhydryl groups.[1] Furthermore, the resulting thioether bond, while generally stable, can undergo a retro-Michael reaction (thiol exchange), particularly in the presence of high concentrations of other thiols like glutathione in an intracellular environment.[2][3] This can lead to premature release of the conjugated molecule.

Detailed Two-Step Crosslinking Protocol

This protocol is a general guideline for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH). Optimization is often necessary for specific applications.

A. Materials and Buffers

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris) and sulfhydryls. Adding 1-5 mM EDTA can prevent disulfide formation in the sulfhydryl-containing molecule.

-

Protein-NH₂: Dissolved in Conjugation Buffer (e.g., 1-5 mg/mL).

-

Molecule-SH: Prepared and ready for immediate use. If the molecule has disulfide bonds, they must be reduced prior to this step using a reagent like TCEP, followed by desalting to remove the reducing agent.

-

This compound Stock Solution: Freshly prepared by dissolving this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Quenching Buffer: 1 M Tris or Glycine, pH 8.0.

-

Desalting Columns: For buffer exchange and removal of excess reagents.

B. Procedure

Step 1: Maleimide-Activation of Protein-NH₂

-

Prepare Protein: Have the Protein-NH₂ dissolved in the Conjugation Buffer at the desired concentration.

-

Add Crosslinker: Immediately after preparing the this compound stock solution, add a 10- to 20-fold molar excess of this compound to the protein solution. For example, add 10-20 µL of 10 mM this compound per 1 mL of a 0.1 mM protein solution.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove Excess Crosslinker: Immediately pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer. This step is crucial to remove unreacted this compound, which would otherwise react with the Molecule-SH in the next step. The collected eluate is the Maleimide-Activated Protein.

Step 2: Conjugation to Molecule-SH

-

Combine: Add the Molecule-SH to the purified Maleimide-Activated Protein. A 1.5- to 5-fold molar excess of the Molecule-SH over the protein is a common starting point.

-

Incubate: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench (Optional): To ensure no unreacted maleimide groups remain, a small molecule thiol like cysteine can be added to a final concentration of 1 mM and incubated for an additional 15-20 minutes.

-

Final Purification: Purify the final conjugate from excess Molecule-SH and other reaction byproducts using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.

Conclusion

The this compound crosslinker provides a robust and controllable method for covalently linking biological molecules. Its heterobifunctional nature and stabilized spacer arm make it a superior choice for complex applications in drug development and research. By understanding its core chemical characteristics, reaction kinetics, and potential side reactions, researchers can effectively leverage this compound to create stable, well-defined bioconjugates. The provided protocols offer a starting point for developing optimized conjugation strategies tailored to specific scientific goals.

References

The Chemistry and Application of SMPT: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the heterobifunctional crosslinker Succinimidyl 3-(2-pyridyldithio)propionate (SMPT). This compound is a valuable tool in bioconjugation, enabling the covalent linkage of biomolecules through its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol. This guide provides a comprehensive overview of the chemistry of these reactive groups, detailed experimental protocols, and quantitative data to empower researchers in the strategic design and execution of their conjugation strategies, particularly in the fields of drug development, diagnostics, and proteomics.

Core Principles of this compound Reactivity

This compound's utility stems from its heterobifunctional nature, allowing for controlled, sequential conjugation reactions. One end of the this compound molecule contains an NHS ester, which reacts specifically with primary amines, while the other end features a pyridyldithiol group that forms a cleavable disulfide bond with sulfhydryl groups.

NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chains of lysine residues.[1][2] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[][4]

This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which promotes the deprotonation of the primary amines, thereby increasing their nucleophilicity.[][5] However, a major competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH.[6] Therefore, careful control of the reaction pH and duration is crucial for maximizing conjugation efficiency.

Pyridyldithiol Reactivity with Sulfhydryl Groups

The pyridyldithiol group at the other end of the this compound molecule reacts specifically with sulfhydryl groups (-SH), which are present in the side chains of cysteine residues. This reaction is a thiol-disulfide exchange, where the sulfhydryl group of the target molecule attacks the disulfide bond of the pyridyldithiol group.[6] This results in the formation of a new, stable disulfide bond between the this compound linker and the target molecule, and the release of pyridine-2-thione.[6]

The progress of this reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[6] A significant advantage of the disulfide linkage is its reversibility. The bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the conjugated molecule under specific conditions. This feature is particularly valuable in applications like drug delivery, where the release of a therapeutic agent at the target site is desired.

Quantitative Data for this compound Conjugation

The efficiency and stability of this compound-mediated conjugations are influenced by various factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: NHS Ester Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | [][5] |

| Reaction Time | 30 - 120 minutes | Room temperature or 4°C | [] |

| Half-life of Hydrolysis | ~1-2 hours | pH 7.0, aqueous solution | [] |

| Molar Excess of this compound | 5-20 fold over protein | Dependent on desired degree of labeling | [7] |

| Typical Conjugation Efficiency | 5-50% | Varies with protein and reaction conditions | [8] |

Table 2: Pyridyldithiol Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 7.0 - 8.0 | Aqueous buffer | [6] |

| Reaction Time | 60 - 120 minutes | Room temperature | [6] |

| Monitoring Wavelength | 343 nm (Pyridine-2-thione) | Spectrophotometry | [6] |

| Cleavage Agents | DTT (10-50 mM), TCEP (1-10 mM) | Reducing conditions | [6] |

| Half-life of Disulfide Bond | Minutes to hours | Dependent on reducing agent concentration and pH | [9][10] |

Table 3: Stability of Covalent Linkages

| Linkage | Stability Condition | Half-life / Stability | Reference(s) |

| Amide Bond (from NHS ester) | Physiological pH (7.4) | Highly stable, effectively irreversible | [][4] |

| Disulfide Bond (from Pyridyldithiol) | Physiological conditions (no reducing agents) | Generally stable | [6] |

| Disulfide Bond (from Pyridyldithiol) | Presence of intracellular glutathione (~1-10 mM) | Susceptible to reduction, enabling intracellular release | [11][12][13] |

Experimental Protocols

This section provides detailed methodologies for a typical two-step conjugation process using this compound, a common application in creating antibody-drug conjugates (ADCs) or other targeted therapies.

General Two-Step Conjugation Workflow

This workflow is designed for conjugating a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a drug or a fluorescent probe).

Detailed Methodology for Antibody-Drug Conjugation

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Succinimidyl 3-(2-pyridyldithio)propionate (this compound)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Sulfhydryl-containing drug molecule

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

-

Purification system (e.g., FPLC with size-exclusion or affinity column)

Protocol:

Step 1: Activation of the Antibody with this compound

-

Prepare the Antibody: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Purification of Activated Antibody: Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer (pH 7.2). The activated antibody will elute in the void volume.

Step 2: Conjugation to the Sulfhydryl-Containing Drug

-

Prepare the Drug Solution: Dissolve the sulfhydryl-containing drug in an appropriate solvent (e.g., DMSO) at a known concentration.

-

Reaction: Add a 2- to 5-fold molar excess of the drug solution to the purified, this compound-activated antibody. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Monitoring the Reaction (Optional): The progress of the conjugation can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purification of the Antibody-Drug Conjugate (ADC): Remove unreacted drug and other small molecules by purifying the ADC using size-exclusion chromatography (SEC) or affinity chromatography.

Step 3: Characterization of the ADC

-

Determine Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the drug (at its specific maximum absorbance wavelength). Alternatively, mass spectrometry (MS) provides a more precise determination of the DAR and the distribution of drug loading.

-

Assess Purity and Aggregation: Analyze the purified ADC by SDS-PAGE and size-exclusion chromatography (SEC) to assess its purity and the presence of any aggregates.

-

Functional Analysis: Perform relevant in vitro or in vivo assays to confirm that the conjugation process has not compromised the binding affinity of the antibody or the cytotoxic activity of the drug.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in various research and development applications:

-

Antibody-Drug Conjugates (ADCs): this compound is widely used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The cleavable disulfide bond allows for the specific release of the drug within the reducing environment of the target cancer cells.

-

Protein-Protein Crosslinking: this compound can be used to study protein-protein interactions by covalently linking interacting partners. The ability to cleave the crosslink facilitates the identification of the interacting proteins by techniques such as mass spectrometry.

-

Immobilization of Biomolecules: Proteins and other biomolecules can be immobilized onto solid supports functionalized with either amine or sulfhydryl groups using this compound. This is useful in the development of biosensors, affinity chromatography matrices, and diagnostic assays.

-

Fluorescent Labeling: this compound can be used to attach fluorescent probes to proteins for use in various imaging and detection techniques, such as flow cytometry and fluorescence microscopy.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers researchers a high degree of control over their bioconjugation strategies. By understanding the distinct chemistries of its NHS ester and pyridyldithiol reactive groups, and by carefully controlling the reaction conditions, scientists can efficiently and reliably create a wide range of bioconjugates for diverse applications in drug development, diagnostics, and fundamental research. The information and protocols provided in this guide serve as a valuable resource for the successful implementation of this compound-based conjugation chemistries.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 4. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. veranova.com [veranova.com]

- 9. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of reduction of tyrosine phenoxyl radicals by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Understanding the Cleavable Disulfide Bond in SMPT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The crosslinking agent 4-Succinimidyloxycarbonyl-methyl-α-(2-pyridyldithio)toluene (SMPT) is a valuable tool in the study of protein-protein interactions and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and immunotoxins. A key feature of this compound is its cleavable disulfide bond, which allows for the release of conjugated molecules under specific reducing conditions. This guide provides a comprehensive technical overview of the this compound crosslinker, focusing on its disulfide bond, experimental protocols for its use, and its application in research and drug development.

Core Concepts of the this compound Crosslinker

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. These are:

-

An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.

-

A pyridyldithiol group , which reacts with sulfhydryl groups (such as the side chain of cysteine residues) to form a disulfide bond.

The disulfide bond within the this compound linker is strategically "hindered." This steric hindrance, provided by an adjacent benzene ring and a methyl group, confers increased stability to the disulfide bond in vivo compared to other, non-hindered disulfide linkers like SPDP. This enhanced stability is particularly advantageous in the development of immunotoxins, as it allows the conjugate to remain intact in circulation for longer periods, leading to improved therapeutic efficacy.[1]

Quantitative Data on Disulfide Bond Cleavage

The cleavage of the disulfide bond in this compound is typically achieved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The efficiency and kinetics of this cleavage are dependent on several factors, including the concentration of the reducing agent, temperature, pH, and the accessibility of the disulfide bond within the protein conjugate.

| Reducing Agent | Concentration | Temperature | Time | Expected Outcome & Considerations |

| Dithiothreitol (DTT) | 10-50 mM | Room Temperature or 37°C | 15-60 minutes | Effective for complete reduction. DTT is a strong reducing agent. Higher temperatures can accelerate the reaction. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Room Temperature | 15-60 minutes | TCEP is a more stable and effective reducing agent than DTT over a wider pH range. It is also odorless. |

Note: The hindered nature of the this compound disulfide bond may require slightly more stringent reduction conditions (e.g., higher concentration of reducing agent or longer incubation time) compared to non-hindered disulfide bonds to achieve complete cleavage.

Experimental Protocols

Below are detailed methodologies for the use of this compound in a typical protein conjugation and subsequent cleavage experiment.

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing a free sulfhydryl group).

Materials:

-

Protein A in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Protein B with a free sulfhydryl group in a suitable buffer

-

This compound crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., DTT or TCEP)

-

Quenching reagent (e.g., Tris or glycine)

-

Desalting columns

Procedure:

-

Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

Modification of Protein A:

-

Add the this compound solution to your Protein A solution at a 10-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

-

Conjugation with Protein B:

-

Immediately combine the this compound-modified Protein A with Protein B in a suitable buffer. The molar ratio of Protein A to Protein B should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction (Optional):

-

To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 20-50 mM to react with any remaining NHS esters.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.

-

Protocol 2: Cleavage of the this compound Disulfide Bond

Materials:

-

This compound-crosslinked protein conjugate

-

Reducing buffer (e.g., PBS containing 20-50 mM DTT or 5-10 mM TCEP, pH 7.5)

Procedure:

-

Incubation with Reducing Agent:

-

Add the reducing buffer to the purified this compound-crosslinked conjugate.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

-

Analysis of Cleavage:

-

The cleavage of the disulfide bond can be analyzed by techniques such as SDS-PAGE under reducing and non-reducing conditions, where the disappearance of the higher molecular weight conjugate and the appearance of the individual protein bands under reducing conditions confirms cleavage. Mass spectrometry can also be used for more detailed analysis.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a protein-protein interaction study using this compound and a conceptual signaling pathway that could be investigated using such a crosslinker.

Caption: Experimental workflow for a protein-protein interaction study using the this compound crosslinker.

Caption: Conceptual model of using this compound to study ligand-induced receptor-protein interactions.

Applications in Research and Drug Development

The unique properties of the this compound crosslinker make it a powerful tool in several areas of biomedical research:

-

Immunotoxin and Antibody-Drug Conjugate (ADC) Development: The enhanced stability of the hindered disulfide bond in this compound is critical for the efficacy of immunotoxins and ADCs.[1] It ensures that the cytotoxic payload remains attached to the targeting antibody while in circulation, minimizing off-target toxicity and maximizing delivery to the target cells. Once internalized by the target cell, the disulfide bond is cleaved in the reducing environment of the cytosol, releasing the toxin and inducing cell death.

-

Protein-Protein Interaction Studies: this compound can be used to covalently trap and identify transient or weak protein-protein interactions. For example, it can be used to study the interaction between a cell surface receptor and its binding partner upon ligand stimulation.[2] The ability to cleave the crosslinker allows for the separation of the interacting partners for subsequent analysis by mass spectrometry or other proteomics techniques.

-

Structural Biology: By crosslinking proteins within a complex, this compound can provide distance constraints that are valuable for computational modeling and determination of the three-dimensional structure of protein assemblies.

References

The Strategic Advantage of SMPT in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional bioactive molecules. Among the arsenal of available reagents, Succinimidyl 3-(2-pyridyldithio)propionate (SMPT) has emerged as a critical tool, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the key features and benefits of this compound, complete with experimental protocols and comparative data to inform its strategic application in research and drug development.

Core Features of this compound: A Heterobifunctional Crosslinker with a Cleavable Bond

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a spacer arm. This design allows for a controlled, sequential conjugation of two different biomolecules, minimizing the formation of unwanted homodimers.

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines (-NH2), which are readily available on the surface of proteins, such as the lysine residues and the N-terminus. This reaction forms a stable amide bond.

-

2-Pyridyldithio Group: This moiety is highly reactive towards sulfhydryl groups (-SH), found in cysteine residues of proteins. The reaction proceeds via a thiol-disulfide exchange, resulting in the formation of a disulfide bond (-S-S-) and the release of pyridine-2-thione, a chromophore that can be monitored spectrophotometrically to track the reaction progress.

The most significant feature of the linkage formed by this compound is its cleavable disulfide bond . This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or in the reducing environment of the intracellular cytoplasm. This characteristic is a cornerstone of its utility in drug delivery systems.

The this compound Advantage: Key Benefits in Bioconjugation

The unique chemical properties of this compound translate into several key benefits for bioconjugation applications:

-

Controlled and Sequential Conjugation: The differential reactivity of the NHS ester and the 2-pyridyldithio group allows for a two-step conjugation process. This minimizes unwanted side reactions and allows for the purification of the activated intermediate before the addition of the second molecule, leading to a more homogenous final product.

-

Cleavable Linkage for Intracellular Release: The disulfide bond is the lynchpin of this compound's utility in drug delivery. For ADCs, this cleavability ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell, where the intracellular environment is more reducing. This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity.

-

Reaction Monitoring: The release of pyridine-2-thione upon reaction with a sulfhydryl group provides a real-time method to quantify the extent of conjugation. The absorbance of pyridine-2-thione can be measured at 343 nm.

-

Versatility: this compound can be used to conjugate a wide variety of molecules, including proteins, peptides, and small molecule drugs, as long as they possess the appropriate functional groups (amines and sulfhydryls).

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and related crosslinkers. It is important to note that specific efficiencies and stabilities can vary depending on the specific biomolecules and reaction conditions used.

| Parameter | Value/Range | Notes |

| Spacer Arm Length | 6.8 Å | The length of the spacer arm can influence the accessibility of the reactive groups and the final conformation of the conjugate. |

| NHS Ester Reaction pH | 7.0 - 8.0 | Optimal pH range for the reaction of the NHS ester with primary amines. |

| Pyridyldithio Reaction pH | 6.5 - 7.5 | Optimal pH range for the thiol-disulfide exchange reaction. |

| Pyridine-2-thione Absorbance Max (λmax) | 343 nm | Allows for monitoring of the sulfhydryl reaction. |

| Molar Extinction Coefficient of Pyridine-2-thione | 8080 M⁻¹cm⁻¹ at 343 nm | Used for quantifying the number of attached sulfhydryl-reactive groups. |

Table 1: Physicochemical and Reaction Properties of this compound

| Crosslinker | Reactive Groups | Linkage Type | Cleavable? | Key Advantages |

| This compound | NHS Ester, 2-Pyridyldithio | Amide, Disulfide | Yes (Reducing agents) | Cleavable for intracellular release, reaction is monitorable. |

| SMCC | NHS Ester, Maleimide | Amide, Thioether | No | Forms a highly stable, non-cleavable bond. |

| SPDP | NHS Ester, 2-Pyridyldithio | Amide, Disulfide | Yes (Reducing agents) | Similar to this compound, allows for cleavable linkage. |

Table 2: Comparison of Common Heterobifunctional Crosslinkers

Detailed Experimental Protocols

Two-Step Protein-Protein Conjugation using this compound

This protocol describes the general procedure for conjugating two proteins (Protein A and Protein B), where Protein A contains primary amines and Protein B has or has been modified to have a free sulfhydryl group.

Materials:

-

This compound crosslinker

-

Protein A (containing primary amines)

-

Protein B (containing a free sulfhydryl group)

-

Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for introducing sulfhydryls if needed.

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

-

Size-Exclusion Chromatography (SEC) column for purification.

Procedure:

Step 1: Activation of Protein A with this compound

-

Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM immediately before use.

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein A solution. The exact molar ratio should be optimized for the specific protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-

To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes at room temperature.

-

Remove excess, non-reacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Conjugation Buffer. The resulting solution contains the this compound-activated Protein A.

Step 2: Conjugation of this compound-activated Protein A to Protein B

-

If Protein B does not have a free sulfhydryl group, it can be introduced by reducing existing disulfide bonds with a mild reducing agent like TCEP or by modifying primary amines with a reagent like Traut's Reagent (2-iminothiolane). Ensure any excess reducing agent is removed before proceeding.

-

Dissolve the sulfhydryl-containing Protein B in Conjugation Buffer.

-

Mix the this compound-activated Protein A with the sulfhydryl-containing Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of one protein).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired conjugate from unreacted proteins and other byproducts.[1][2][3][4][5]

-

Analyze the purified conjugate by SDS-PAGE under both reducing and non-reducing conditions to confirm conjugation and assess purity. Mass spectrometry can be used for more detailed characterization.[6]

Preparation of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the general steps for conjugating a small molecule drug containing a sulfhydryl group to an antibody.

Materials:

-

Antibody (e.g., IgG)

-

Small molecule drug with a free sulfhydryl group

-

This compound crosslinker

-

Conjugation and purification buffers as described in Protocol 4.1.

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

-

Activation of Antibody with this compound:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 5- to 10-fold molar excess of the this compound solution to the antibody solution.

-

Incubate for 60 minutes at room temperature.

-

Remove excess this compound using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation to the Sulfhydryl-Containing Drug:

-

Dissolve the sulfhydryl-containing drug in a suitable solvent (e.g., DMSO) and then dilute it into the conjugation buffer.

-

Add the drug solution to the activated antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the drug).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization:

-

Purify the ADC from unreacted drug and crosslinker using size-exclusion chromatography.[1][2][3][4][5]

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and/or mass spectrometry.[7][8][9]

-

Assess the purity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.[6]

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Two-Step Heterobifunctional Crosslinking Workflow

References

In-Depth Technical Guide: 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMPT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMPT), a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details its chemical properties, experimental applications, and the logical workflow for its use in creating antibody-drug conjugates (ADCs) and other immunotoxins.

Core Properties and Identification

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene, commonly known as this compound, is a crucial reagent for covalently linking molecules, particularly in the development of targeted therapeutics. Its unique structure allows for the conjugation of amine-containing molecules to sulfhydryl-containing molecules.

| Identifier | Value |

| CAS Number | 112241-19-7[1][2] |

| Synonyms | 2,5-Dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate[1], (2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate[2] |

| Molecular Formula | C₁₈H₁₆N₂O₄S₂[2] |

| Molecular Weight | 388.5 g/mol [2] |

| Appearance | Light yellow to yellow solid[2] |

Physicochemical and Handling Data

The proper handling and storage of this compound are critical to maintaining its reactivity and ensuring successful conjugation experiments. The following table summarizes its key physicochemical properties and recommended handling procedures.

| Property | Details |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithiol[1] |

| Reactivity | Amino groups (via NHS ester), Sulfhydryl groups (via pyridyldithiol)[1] |

| Cleavability | The disulfide bond is cleavable by disulfide reducing agents[1] |

| Solubility | Water-insoluble; dissolve first in an organic solvent such as DMF or DMSO[1] |

| Storage Conditions | 2-8°C, desiccated[1]. Long-term storage at -18°C is also recommended[2]. |

| Handling | Product is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions fresh as storage of stock solutions is not recommended.[1] |

Experimental Protocols

While specific, detailed experimental protocols can vary based on the molecules being conjugated, the following provides a generalized methodology for the use of this compound in conjugating a toxin to a monoclonal antibody, a common application in the development of immunotoxins.

Materials:

-

Monoclonal antibody (mAb) containing free amine groups

-

Toxin or drug with a free sulfhydryl group

-

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (this compound)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Desalting columns

Protocol for Antibody Modification with this compound:

-

Antibody Preparation: Prepare the monoclonal antibody in PBS at a suitable concentration (e.g., 1-10 mg/mL).

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of approximately 10-20 mM.

-

Antibody-SMPT Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Removal of Excess this compound: Remove unreacted this compound using a desalting column equilibrated with PBS. The resulting product is the this compound-activated antibody.

Protocol for Toxin Conjugation:

-

Toxin Preparation: Prepare the sulfhydryl-containing toxin in a compatible buffer. If the toxin does not have a free sulfhydryl group, it may need to be reduced first using a mild reducing agent like DTT, followed by purification.

-

Conjugation Reaction:

-

Add the sulfhydryl-containing toxin to the this compound-activated antibody solution. A 2- to 5-fold molar excess of the toxin over the antibody is typically used.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring. The pyridyldithiol group of the this compound-activated antibody will react with the sulfhydryl group of the toxin, forming a disulfide bond.

-

-

Purification of the Immunotoxin: Purify the resulting antibody-toxin conjugate from unreacted toxin and other byproducts using size-exclusion chromatography or dialysis.

Logical Workflow and Pathway Visualization

The use of this compound in creating immunotoxins follows a logical, multi-step process. The following diagram illustrates this experimental workflow.

Caption: Experimental workflow for creating an immunotoxin using this compound.

The hindered disulfide bond within the this compound linker provides enhanced stability to the resulting conjugate in vivo. Upon internalization into target cells, the disulfide bond can be cleaved by intracellular reducing agents like glutathione, releasing the active toxin. This targeted delivery and release mechanism increases the therapeutic efficacy and can reduce off-target toxicity.

Caption: Mechanism of action for an this compound-based antibody-drug conjugate.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using SMPT Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the conjugation of two proteins using the heterobifunctional crosslinker, Succinimidyl 6-[(β-maleimidopropionamido)hexanoate] (SMPT). This compound contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a maleimide group reactive towards sulfhydryl groups. This allows for a controlled, two-step conjugation process, minimizing the formation of homodimers. These application notes will cover the reaction mechanism, a detailed experimental protocol, methods for purification and characterization of the resulting protein conjugate, and troubleshooting guidelines.

Introduction to this compound Crosslinker Chemistry

This compound is a heterobifunctional crosslinking reagent that enables the covalent conjugation of two different biomolecules, typically proteins. The reagent has two distinct reactive moieties:

-

N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[1]

-

Maleimide group: This group specifically reacts with sulfhydryl groups (-SH), found on cysteine residues, to form a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[2]

The sequential nature of these reactions allows for a controlled conjugation strategy. First, the protein containing primary amines is reacted with this compound to introduce the maleimide groups. After removing the excess crosslinker, this maleimide-activated protein is then reacted with a second protein that possesses a free sulfhydryl group.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the protein conjugation protocol using this compound.

Table 1: Reaction Conditions for Protein 1 (Amine-containing) Activation with this compound

| Parameter | Recommended Value | Notes |

| Molar Excess of this compound over Protein 1 | 10-50 fold | The optimal ratio should be determined empirically. More dilute protein solutions may require a higher molar excess.[2] |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.5 | Other non-amine, non-sulfhydryl buffers like HEPES or Borate can also be used.[1][3] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |

| Reaction Time | 30 minutes to 2 hours | Incubation at room temperature is typically faster (30-60 minutes).[2] |

| Protein 1 Concentration | 1-10 mg/mL |

Table 2: Reaction Conditions for Conjugation of Maleimide-Activated Protein 1 to Protein 2 (Sulfhydryl-containing)

| Parameter | Recommended Value | Notes |

| Molar Ratio of Maleimide-Activated Protein 1 to Protein 2 | 1:1 to 1:5 | The optimal ratio depends on the desired final conjugate and may need empirical optimization. |

| Reaction Buffer | Phosphate Buffered Saline (PBS) with 1-5 mM EDTA, pH 6.5-7.5 | EDTA is added to prevent the oxidation of sulfhydryl groups.[2] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |

| Reaction Time | 2 hours to overnight | Longer incubation times are often used for the sulfhydryl reaction. |

| Protein 2 Concentration | 1-10 mg/mL |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the two-step conjugation of two proteins using the this compound crosslinker.

Materials and Reagents

-

Protein 1 (containing primary amines)

-

Protein 2 (containing free sulfhydryls)

-

This compound Crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 7.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

-

Reaction tubes

Step 1: Activation of Protein 1 with this compound

This step involves the reaction of the NHS ester of this compound with the primary amines of Protein 1.

-

Prepare Protein 1: Dissolve Protein 1 in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

-

Reaction: Add the desired molar excess of the this compound solution to the Protein 1 solution. For example, for a 20-fold molar excess, add 2 µL of 10 mM this compound for every 100 µL of a 1 mg/mL solution of a 100 kDa protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.

-

Removal of Excess this compound: Immediately after incubation, remove the non-reacted this compound using a desalting column or by dialysis against the Conjugation Buffer. This is a critical step to prevent the quenching of the maleimide groups in the next step.

Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2

This step involves the reaction of the maleimide groups on the activated Protein 1 with the free sulfhydryls on Protein 2.

-

Prepare Protein 2: If Protein 2 has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Ensure the reducing agent is completely removed before proceeding. Dissolve the sulfhydryl-containing Protein 2 in Conjugation Buffer.

-

Conjugation Reaction: Mix the maleimide-activated Protein 1 (from Step 1.5) with the sulfhydryl-containing Protein 2 at the desired molar ratio.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

-

Purification of the Conjugate: Purify the protein-protein conjugate from unconjugated proteins and other reaction components using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualization of Workflows and Mechanisms

Experimental Workflow

Caption: Workflow for two-step protein conjugation using this compound.

Chemical Reaction Mechanism

Caption: Chemical reactions in this compound-mediated protein conjugation.

Characterization of the Protein Conjugate

After purification, it is essential to characterize the final protein conjugate to determine its purity, size, and the extent of conjugation.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a simple and rapid method to qualitatively assess the success of the conjugation. The conjugate will have a higher molecular weight than the individual proteins and should appear as a new band on the gel.

-

Size-Exclusion Chromatography (SEC): SEC can be used to determine the molecular weight of the conjugate and to assess its homogeneity.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a precise molecular weight of the conjugate, confirming the successful coupling of the two proteins.

-

UV-Vis Spectroscopy: The concentration of the protein conjugate can be determined by measuring its absorbance at 280 nm.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inefficient activation of Protein 1. - Insufficient free sulfhydryls on Protein 2. - Hydrolysis of maleimide groups. | - Increase the molar excess of this compound. - Optimize the reduction of disulfide bonds in Protein 2. - Ensure the pH of the conjugation buffer is between 6.5 and 7.5. |

| Precipitation of Proteins | - High protein concentration. - Change in protein solubility after conjugation. | - Perform the conjugation at a lower protein concentration. - Screen different buffer conditions (e.g., varying pH or adding stabilizing excipients). |

| Presence of High Molecular Weight Aggregates | - Over-conjugation leading to multiple proteins linking together. | - Reduce the molar excess of this compound. - Optimize the molar ratio of the two proteins during the conjugation step. |

| No Conjugate Formation | - Inactive this compound crosslinker. - Absence of reactive groups on proteins. | - Use a fresh stock of this compound; ensure it is stored properly under desiccated conditions. - Confirm the presence of primary amines on Protein 1 and free sulfhydryls on Protein 2. |

References

Application Notes: Utilizing the SMPT Linker for the Synthesis of Stable Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety.[3][4] The succinimidyl-4-(p-maleimidophenyl)butyrate (SMPT) linker is a non-cleavable crosslinker used in the synthesis of ADCs.[5] This type of linker forms a stable thioether bond, preventing premature drug release and offering a favorable pharmacokinetic profile.[3][6]

Mechanism of Action

The this compound linker is a heterobifunctional crosslinker containing two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The conjugation process occurs in a two-step manner:

-

Antibody Modification: The NHS ester of the this compound linker reacts with primary amines, predominantly the ε-amino groups of lysine residues on the surface of the antibody, to form a stable amide bond.[1][7] This reaction is typically performed in a slightly alkaline buffer.

-

Drug Conjugation: The maleimide group of the antibody-linker intermediate then reacts with a sulfhydryl (thiol) group present on the cytotoxic payload to form a stable thioether linkage via a Michael addition reaction.[]

This non-cleavable linkage ensures that the cytotoxic payload is only released upon the complete degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[3][9]

Data Presentation

The following table summarizes typical quantitative data for ADCs synthesized using non-cleavable linkers like this compound. The values presented are representative and can vary depending on the specific antibody, drug, and conjugation conditions.

| Parameter | Typical Value/Range | Method of Determination | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | [2][10] |

| Conjugation Efficiency | > 90% | SDS-PAGE, Size Exclusion Chromatography (SEC) | [] |

| In Vitro Stability (Plasma) | > 95% after 7 days | ELISA, LC-MS | [1][6] |

| In Vitro Cytotoxicity (IC50) | Nanomolar to picomolar range | Cell viability assays (e.g., MTT, MTS) | |

| In Vivo Efficacy | Tumor growth inhibition/regression | Xenograft animal models | |

| Aggregate Formation | < 5% | Size Exclusion Chromatography (SEC) | [1] |

Experimental Protocols

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound crosslinker

-

Thiol-containing cytotoxic drug

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffers:

-

Borate buffer (50 mM, pH 8.5) with 150 mM NaCl

-

Phosphate buffer (50 mM, pH 6.5) with 150 mM NaCl and 2 mM EDTA

-

-

Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC), Protein A chromatography)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)

Protocol 1: Antibody Modification with this compound

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in borate buffer (pH 8.5).

-

This compound Solution Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Modification Reaction: Add a 5-10 molar excess of the this compound solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Purification: Remove the excess, unreacted this compound linker by SEC using a desalting column equilibrated with phosphate buffer (pH 6.5).

Protocol 2: Conjugation of Drug to Modified Antibody

-

Drug-Linker Solution Preparation: Dissolve the thiol-containing drug in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the drug solution to the purified, this compound-modified antibody solution.

-

Incubation: Incubate the reaction mixture for 4-16 hours at 4°C with gentle agitation.

-

Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-acetylcysteine or cysteine and incubating for 30 minutes at room temperature.

-

Purification: Purify the resulting ADC from unconjugated drug, linker, and other reaction components using SEC or Protein A chromatography. The final ADC should be exchanged into a suitable formulation buffer.

Protocol 3: Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[11]

-

Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species based on their hydrophobicity. The peak areas can be used to calculate the average DAR.[10]

-

Mass Spectrometry: Determine the molecular weight of the intact ADC to identify the different drug-loaded species and calculate the average DAR.[10]

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): Analyze the ADC sample to determine the percentage of monomer, aggregate, and fragment.

-

SDS-PAGE: Run the ADC under non-reducing and reducing conditions to assess its integrity and purity.

-

-

In Vitro Functional Assays:

-

Cell Viability Assays: Determine the cytotoxic potency (IC50) of the ADC on target antigen-positive and antigen-negative cell lines.

-

Binding Assays (ELISA, Flow Cytometry): Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

-

Visualizations

Caption: Chemical structure of the this compound linker.

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: Mechanism of this compound linker conjugation.

References

- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. youtube.com [youtube.com]

- 7. purepeg.com [purepeg.com]

- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols: A Step-by-Step Guide for Labeling Proteins with SMPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimidyl-4-(p-maleimidophenyl)butyrate (SMPT) is a heterobifunctional crosslinker used to covalently link molecules containing amine and sulfhydryl groups. In proteomics and drug development, this compound is a valuable tool for conjugating proteins, such as antibodies, to other molecules like enzymes or cytotoxic drugs for the development of antibody-drug conjugates (ADCs). Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide), and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable, yet cleavable, disulfide bond. This application note provides a detailed protocol for the labeling of proteins using this compound, guidance on data interpretation, and visualizations of the underlying chemical processes and workflows.

Chemical Reaction and Workflow

The labeling process with this compound is a two-step procedure designed to minimize undesirable self-conjugation. First, the NHS ester of this compound reacts with the primary amines on the first protein. After removing the excess, unreacted crosslinker, the now maleimide-activated first protein is introduced to the second protein, which contains a free sulfhydryl group. The pyridyldithiol group of the this compound-modified first protein then reacts with the sulfhydryl group on the second protein to form a stable disulfide linkage.

Caption: Two-step workflow for protein conjugation using this compound.

Caption: Chemical reactions of this compound with protein functional groups.

Experimental Protocol

This protocol outlines the general steps for labeling a protein with primary amines (Protein-NH2) with a second protein containing sulfhydryl groups (Protein-SH) using this compound. Optimization may be required for specific applications.

Materials:

-

Protein-NH2 (in an amine-free buffer, e.g., PBS)

-

Protein-SH (in a suitable buffer)

-

This compound (Succinimidyl-4-(p-maleimidophenyl)butyrate)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment

-

Spectrophotometer

Procedure:

Step 1: Preparation of Reagents

-

Protein Preparation: Ensure your protein solutions are at an appropriate concentration in a buffer free of primary amines (e.g., Tris) for the NHS-ester reaction.

-

This compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. This compound is moisture-sensitive and should be handled accordingly. Do not prepare stock solutions for long-term storage.

Step 2: Activation of Protein-NH2 with this compound

-

Add a 10- to 50-fold molar excess of the dissolved this compound solution to the Protein-NH2 solution. The optimal molar ratio should be determined empirically for your specific proteins.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

Step 3: Removal of Excess this compound

-

Following the incubation, it is crucial to remove the non-reacted this compound to prevent unwanted side reactions in the next step. This can be achieved using a desalting column or through dialysis against the Conjugation Buffer.

Step 4: Conjugation of Activated Protein-NH2 to Protein-SH

-

Immediately after the removal of excess this compound, add the activated Protein-NH2 to the Protein-SH solution. The recommended reaction buffer for the maleimide reaction is PBS at pH 6.5-7.5.

-

Incubate the mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring.

Step 5: Quenching of the Reaction

-

To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

Step 6: Purification of the Conjugate

-

The final protein conjugate can be purified from unconjugated proteins and reaction byproducts using size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the proteins used.

Data Presentation and Analysis

The efficiency of the labeling reaction can be assessed using various techniques. A common method is to use SDS-PAGE to visualize the formation of the higher molecular weight conjugate. The degree of labeling can be quantified using spectrophotometric methods if one of the proteins has a distinct absorbance signature or by using more advanced techniques like mass spectrometry.

Table 1: Key Parameters for this compound Labeling

| Parameter | Recommended Range | Notes |

| This compound Molar Excess | 10-50 fold over Protein-NH2 | Optimal ratio is protein-dependent and should be determined empirically. |

| NHS Ester Reaction pH | 7.2 - 8.0 | Amine-free buffers such as PBS are recommended. |

| Pyridyldithiol Reaction pH | 6.5 - 7.5 | Buffers should be free of sulfhydryl-containing reagents. |

| Reaction Time (Activation) | 30 min (RT) or 2 hr (4°C) | Longer incubation times may increase hydrolysis of the NHS ester. |

| Reaction Time (Conjugation) | 1 hr (RT) or 2 hr (4°C) | |

| Labeling Efficiency | Variable | Dependent on protein concentration, molar ratio, and reaction conditions. |

| Conjugate Stability | High | The formed disulfide bond is hindered, providing increased stability. |

Note on Stability: The disulfide bond formed by the reaction of the pyridyldithiol group of this compound with a sulfhydryl is more stable than a typical disulfide bond due to steric hindrance. However, it can still be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, which can be a desirable feature for applications requiring the release of a conjugated molecule within a reducing environment, such as the cytoplasm of a cell. While traditional N-alkyl maleimides can exhibit variable stability, leading to drug loss in antibody-drug conjugates, the stability of the linkage is a critical parameter to assess for each specific conjugate.[1]

Troubleshooting

-

Low Labeling Efficiency:

-

Increase the molar excess of this compound.

-

Ensure the this compound solution is freshly prepared in anhydrous solvent.

-

Confirm the pH of the reaction buffers.

-

Ensure the protein solutions are at a sufficient concentration.

-

-

Protein Precipitation:

-

The hydrophobicity of this compound can sometimes cause less soluble proteins to precipitate. Perform the reaction in a larger volume or at a lower protein concentration. Consider using a water-soluble analog if available.

-

-

Non-specific Labeling:

-

Ensure complete removal of excess this compound after the activation step.

-

Optimize the pH to favor the specific reaction (higher pH for amines, near neutral for sulfhydryls).

-

By following this detailed guide, researchers can effectively utilize the this compound crosslinker for their protein labeling needs, enabling a wide range of applications in basic research and therapeutic development.

References

Application Notes and Protocols for SMPT Crosslinker in Immunotoxin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional crosslinker, Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT), in the synthesis of immunotoxins. The unique hindered disulfide bond introduced by this compound offers significant advantages for in vivo stability, making it a valuable tool in the development of targeted cancer therapeutics.

Introduction to this compound Crosslinker

This compound is a heterobifunctional crosslinking agent designed for the conjugation of proteins and other molecules.[1] It contains two reactive groups:

-

An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on a protein or antibody.

-

A pyridyldithio group that reacts with sulfhydryl groups (e.g., cysteine residues) to form a disulfide bond.

A key feature of this compound is the presence of a benzene ring and a methyl group adjacent to the disulfide bond. This steric hindrance protects the disulfide bond from rapid reduction by thiolate anions in vivo, leading to a significantly longer plasma half-life of the resulting immunotoxin conjugate compared to those made with less hindered crosslinkers like SPDP.[1][2]

Advantages of this compound in Immunotoxin Synthesis:

-

Increased in vivo stability: The hindered disulfide bond enhances the half-life of the immunotoxin in circulation, allowing for better tumor accumulation and therapeutic efficacy.[1][2]

-

Cleavable linkage: The disulfide bond can be cleaved intracellularly, releasing the toxin to exert its cytotoxic effect.[1]

-

Controlled conjugation: The two-step reaction process allows for controlled conjugation of the antibody and toxin.

Experimental Protocols

Caution: Toxin molecules are extremely potent and should be handled with extreme care in a properly equipped laboratory facility, following all institutional safety guidelines.

Materials and Reagents

-

Monoclonal antibody (mAb)

-

Toxin (e.g., deglycosylated ricin A-chain (dgA), Pseudomonas exotoxin)

-

This compound crosslinker (store at -20°C)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Borate buffer, pH 8.5-9.0

-

Dithiothreitol (DTT)

-

Sephadex G-25 or equivalent size-exclusion chromatography column

-

Dialysis tubing (10 kDa MWCO)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE reagents and equipment

Protocol 1: Modification of the Monoclonal Antibody with this compound

This protocol describes the introduction of a reactive pyridyldithio group onto the antibody.

-

Antibody Preparation: Dialyze the monoclonal antibody against PBS (pH 7.2-7.5) overnight at 4°C to remove any amine-containing buffers.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM.

-

Reaction Setup: Adjust the antibody concentration to 5-10 mg/mL in borate buffer (pH 8.5-9.0). While gently stirring, add the this compound solution to the antibody solution at a molar ratio of 10-20 moles of this compound per mole of antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove excess, unreacted this compound by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS (pH 7.2-7.5).

-

Characterization:

-

Determine the protein concentration of the purified this compound-modified antibody.

-

Measure the number of pyridyldithio groups introduced per antibody molecule by measuring the release of pyridine-2-thione at 343 nm after reduction with an excess of DTT.

-

Protocol 2: Preparation of the Toxin with a Free Sulfhydryl Group

This protocol is for toxins that do not have a readily available free sulfhydryl group.

-

Toxin Preparation: If the toxin contains disulfide bonds that need to be reduced to generate a free sulfhydryl group, treat the toxin with a mild reducing agent like DTT. The concentration and incubation time will depend on the specific toxin.

-

Purification: Remove the reducing agent by passing the toxin through a Sephadex G-25 column equilibrated with deoxygenated PBS (pH 7.2-7.5).

Protocol 3: Conjugation of this compound-Modified Antibody to the Toxin

This protocol describes the formation of the disulfide bond between the modified antibody and the toxin.

-

Reaction Setup: Mix the this compound-modified antibody with the sulfhydryl-containing toxin in PBS (pH 7.2-7.5) at a molar ratio of 1:1.5 to 1:2 (antibody:toxin).

-

Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purification of the Immunotoxin:

-

The purification of immunotoxins is crucial to remove unconjugated antibody and toxin.[3]

-

Several chromatography techniques can be employed, including size-exclusion chromatography (e.g., Sephacryl S-200), affinity chromatography, and ion-exchange chromatography.[1][3]

-

A combination of these methods is often necessary to achieve high purity.[3] For instance, affinity chromatography using a resin that binds the toxin can be used to separate the immunotoxin from free antibody.[4][5]

-

Protocol 4: Characterization of the Purified Immunotoxin

-

SDS-PAGE Analysis: Analyze the purified immunotoxin by SDS-PAGE under both reducing and non-reducing conditions to confirm conjugation and assess purity.

-

Binding Activity: Evaluate the antigen-binding activity of the immunotoxin using methods such as ELISA or flow cytometry.

-

Cytotoxicity Assay: Determine the in vitro cytotoxic activity of the immunotoxin on target and non-target cells.[6][7][8] Common assays include MTT, XTT, or LDH release assays.[8]

Data Presentation

Table 1: Comparison of in vivo stability of Immunotoxins prepared with different crosslinkers.

| Crosslinker | Immunotoxin | Injected Dose Remaining in Bloodstream (48h post-injection) | Reference |

| This compound | OX7-dgA | 10% | [2] |

| 2-iminothiolane (2IT) | OX7-dgA | 1.5% | [2] |

This table summarizes the superior in vivo stability of an immunotoxin prepared with this compound compared to one prepared with 2-iminothiolane, which generates an unhindered disulfide linkage.[2]

Visualizations

Caption: Workflow for immunotoxin synthesis using the this compound crosslinker.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and biochemical characterization of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel method to purify immunotoxins from free antibodies using modified recombinant toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. youtube.com [youtube.com]

- 7. market.us [market.us]

- 8. google.com [google.com]

Application Notes and Protocols for SMPT Labeling of Antibodies

Molar Coupling Ratios for Succinimidyl 4-((4-maleimidophenyl)methyl)cyclohexane-1-carboxylate (SMPT) Labeling of Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Succinimidyl 4-((4-maleimidophenyl)methyl)cyclohexane-1-carboxylate (this compound) is a heterobifunctional crosslinker used to conjugate antibodies to other molecules, such as fluorescent dyes, enzymes, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs). This compound contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a maleimide group that reacts with sulfhydryl groups. This two-step reaction process allows for controlled conjugation.

The efficiency of the labeling process and the quality of the final conjugate are critically dependent on the molar coupling ratio of this compound to the antibody. An optimal ratio ensures sufficient labeling for the desired application while preserving the antibody's integrity and binding affinity. Over-labeling can lead to precipitation, loss of activity, or altered pharmacokinetic properties, while under-labeling may result in a low signal or reduced efficacy.

This document provides detailed protocols and guidelines for optimizing the molar coupling ratio for this compound labeling of antibodies.

Key Principles of this compound Labeling

The conjugation process using this compound involves two main steps:

-